molecular formula C20H26N2O5S2 B2777619 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 946227-63-0

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2777619
CAS RN: 946227-63-0
M. Wt: 438.56
InChI Key: HRZVQKYJASPVES-UHFFFAOYSA-N
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Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains a sulfonyl group, which is a functional group found primarily in sulfones . The sulfonyl group can refer to a substituent obtained from a sulfonic acid by the removal of the hydroxyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the ethylsulfonyl group, and the attachment of the 4-methoxy-3,5-dimethylbenzenesulfonamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydroquinoline ring and the various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The sulfonyl group is generally unreactive, but can be reduced to the sulfide with certain reducing agents . The presence of the amine group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s challenging to predict these properties .

Scientific Research Applications

Molecular Structure and Interactions

The structural analysis of similar compounds has revealed intramolecular and intermolecular interactions critical for their chemical properties and functions. For example, Gelbrich, Haddow, and Griesser (2011) discussed the conformation of the sulfonylurea fragment in gliquidone, showcasing its intramolecular and intermolecular hydrogen bonding which influences compound stability and reactivity (Gelbrich, Haddow, & Griesser, 2011).

Enzyme Inhibition and Therapeutic Potential

Research into sulfonamides derived from similar compounds has demonstrated significant potential in enzyme inhibition, which is critical for developing therapeutic agents for diseases such as Alzheimer's. Abbasi et al. (2018) synthesized a series of sulfonamides showing inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease (Abbasi et al., 2018).

Anti-Cancer Activity

Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their anti-cancer activity. Cumaoğlu et al. (2015) reported that such compounds significantly reduced cell proliferation and induced the expression of pro-apoptotic genes in various cancer cell lines, suggesting their potential as cancer therapeutics (Cumaoğlu et al., 2015).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of compounds with similar structures have been explored, revealing insights into their potential applications in creating new materials and drugs. Croce et al. (2006) discussed the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, providing a foundation for understanding the chemical properties and reactivity of such compounds (Croce et al., 2006).

Antimicrobial Activity

Newly synthesized sulfonamide derivatives have shown significant antimicrobial activity. Vanparia et al. (2010) synthesized a novel compound demonstrating higher antimicrobial activity compared to its precursors, indicating its potential use in developing new antimicrobial agents (Vanparia et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it has beneficial biological activity, it could be further developed and optimized for use in various applications .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZVQKYJASPVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

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